8-Nitroisoquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Nitroisoquinolin-5-amine is a chemical compound with the molecular formula C9H7N3O2 and a molecular weight of 189.17 g/mol It is characterized by the presence of a nitro group at the 8th position and an amine group at the 5th position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroisoquinolin-5-amine typically involves the nitration of isoquinoline derivatives followed by amination. One common method is the oxidative nucleophilic substitution of hydrogen (ONSH) in 5-nitroisoquinoline . This reaction can be carried out under metal-catalyst-free conditions, making it an efficient and environmentally friendly approach. The reaction conditions often involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloroethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Nitroisoquinolin-5-amine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 5-aminoisoquinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4).
Reducing Agents: Hydrazine hydrate, palladium on carbon (Pd/C).
Solvents: Dichloroethane, ethanol.
Major Products Formed:
Reduction Products: 5-Aminoisoquinoline derivatives.
Substitution Products: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Nitroisoquinolin-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Nitroisoquinolin-5-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as a ligand, binding to specific proteins and modulating their activity . The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s effects are mediated through its ability to form reactive species and interact with nucleophiles .
Comparison with Similar Compounds
5-Nitroisoquinoline: Similar in structure but lacks the amine group at the 5th position.
8-Aminoisoquinoline: Similar in structure but lacks the nitro group at the 8th position.
Uniqueness: 8-Nitroisoquinolin-5-amine is unique due to the presence of both nitro and amine groups on the isoquinoline ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
8-nitroisoquinolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-5H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGFZLNYZKMJBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429081 |
Source
|
Record name | 8-nitroisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156901-58-5 |
Source
|
Record name | 8-nitroisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.